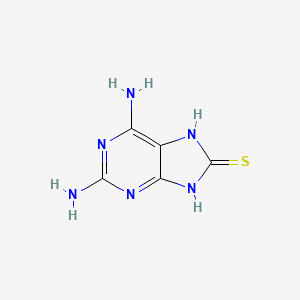

8-メルカプト-2,6-ジアミノプリン

概要

説明

2,6-Diamino-9H-purine-8-thiol, also known by its IUPAC name 2,6-diamino-7,9-dihydro-8H-purine-8-thione, is a chemical compound with the molecular formula C5H6N6S . It has a molecular weight of 182.21 . The compound is used for research and development purposes .

Synthesis Analysis

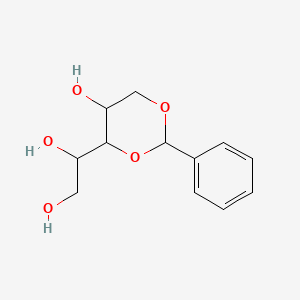

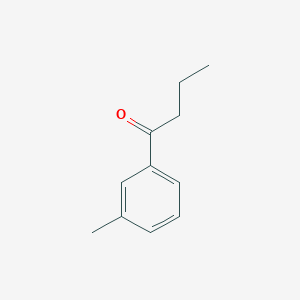

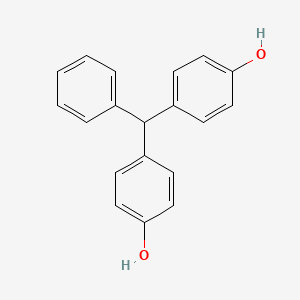

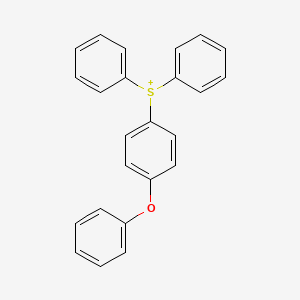

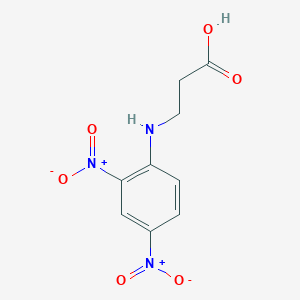

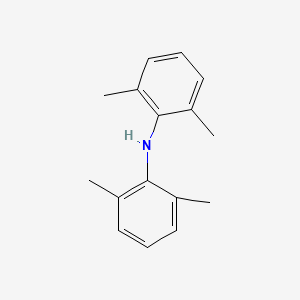

A series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates . The anti-proliferative activities of these compounds against HL60, HeLa, and A549 cells were tested .Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 2,6-Diamino-9H-purine-8-thiol molecule . It contains a total of 18 atoms; 6 Hydrogen atoms, 5 Carbon atoms, 6 Nitrogen atoms, and 1 Sulfur atom .Chemical Reactions Analysis

The compound has been synthesized as nonclassical antifolates . The anti-proliferative activities of these compounds against HL60, HeLa, and A549 cells were tested .Physical and Chemical Properties Analysis

The compound has a molecular weight of 182.21 and a molecular formula of C5H6N6S . It is solid at room temperature .科学的研究の応用

抗腫瘍活性

“8-メルカプト-2,6-ジアミノプリン”とその誘導体は合成され、抗腫瘍活性について試験されています。これらの化合物は、HL60、HeLa、およびA549細胞に対して抗増殖活性を示しました 。これらの化合物の一つ、“化合物4e”と呼ばれる化合物は、HL-60およびHeLa細胞に対して最も強い阻害活性を示しました 。この化合物は、HL-60細胞におけるS期停止およびアポトーシスを誘導することがわかりました 。アポトーシスの誘導は、リソソーム非ミトコンドリア経路を介していました .

オーロラキナーゼ阻害

強力な抗腫瘍薬である2,6-ジアミノ置換プリンであるレバースは、オーロラキナーゼ阻害剤として作用し、癌細胞の細胞周期進行を阻害します 。ある研究では、2位と6位にジアミノユニットに構造修飾を施した3つのレバース関連分子が設計されました 。これらの分子は、MCF-7乳癌細胞株およびHCT116大腸癌細胞株で評価されました 。これらの分子はレバースよりも細胞毒性が低いものの、それでもG2/M期で細胞周期停止と多倍体化を引き起こしました 。レバースは使用したすべての細胞株でG2/M期で顕著な細胞周期停止を引き起こしましたが、これらの分子は同様の濃度では、p53が欠失またはダウンレギュレートされている細胞でのみ効果がありました .

作用機序

Target of Action

The primary targets of 2,6-Diamino-9H-purine-8-thiol are enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .

Mode of Action

2,6-Diamino-9H-purine-8-thiol interacts with its targets by inhibiting their activities . As a nonclassical antifolate, it enters cells through passive diffusion . The compound’s interaction with these enzymes disrupts the folate pathway, affecting DNA synthesis and leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound affects the folate pathway, which is crucial for DNA nucleotide synthesis . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

As a nonclassical antifolate, it is generally more lipophilic and enters cells through passive diffusion .

Result of Action

The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . For instance, flow cytometry studies indicated that HL-60 cells treated with a similar compound displayed S-phase arrest and induction of apoptosis . The effect on lysosomes and mitochondria were confirmed, indicating that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .

Safety and Hazards

生化学分析

Biochemical Properties

It is known that purine derivatives can interact with various enzymes and proteins in biochemical reactions .

Cellular Effects

Some purine derivatives have been shown to have anti-proliferative activities against certain cell lines .

Molecular Mechanism

Purine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid and should be stored at room temperature .

Metabolic Pathways

Purine metabolism plays a vital role in the synthesis of DNA nucleotides .

特性

IUPAC Name |

2,6-diamino-7,9-dihydropurine-8-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6S/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXYEVRDQVTHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N=C1NC(=S)N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50417907 | |

| Record name | 2,6-Diamino-9H-purine-8-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50417907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462066-71-3 | |

| Record name | 2,6-Diamino-9H-purine-8-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50417907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-9H-purine-8-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

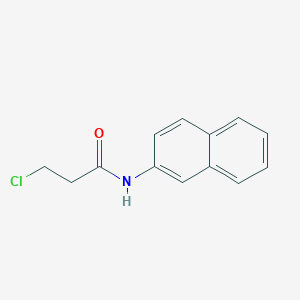

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1609104.png)